

Technical Guide: GHS Hazard Classification of 4-(bromomethyl)-1-fluoro-2-methoxybenzene

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-(Bromomethyl)-1-fluoro-2-methoxybenzene

Cat. No.: B135417

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the Globally Harmonized System (GHS) of Classification and Labelling for the chemical compound **4-(bromomethyl)-1-fluoro-2-methoxybenzene** (CAS No. 141080-73-1). This document is intended to be a comprehensive resource for researchers, scientists, and professionals in drug development who may handle or synthesize this compound.

GHS Hazard Classification

Based on available Safety Data Sheets (SDS), **4-(bromomethyl)-1-fluoro-2-methoxybenzene** is classified as Skin Corrosion, Sub-category 1B. This classification indicates that the substance causes irreversible skin damage after an exposure of up to 4 hours.

The following table summarizes the GHS classification elements for this compound.

GHS Classification Element	Description
Hazard Class	Skin Corrosion/Irritation
Hazard Category	Category 1B
Pictogram	
Signal Word	Danger
Hazard Statement	H314: Causes severe skin burns and eye damage.
Precautionary Statements	P260, P264, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P321, P363, P405, P501

While a definitive GHS classification is provided in the available SDS, it is important to note that comprehensive toxicological data, such as LD50 and LC50 values, for **4-(bromomethyl)-1-fluoro-2-methoxybenzene** are not readily available in public databases.

Experimental Protocol for Skin Corrosion Assessment

The determination of a substance's potential to cause skin corrosion is typically performed using standardized in vitro methods to avoid animal testing. The most relevant and widely accepted protocol is the OECD Guideline 431: In Vitro Skin Corrosion: Reconstructed Human Epidermis (RhE) Test Method. This method is based on the principle that corrosive chemicals can penetrate the stratum corneum and are cytotoxic to the underlying layers of skin cells.

Methodology of OECD Guideline 431

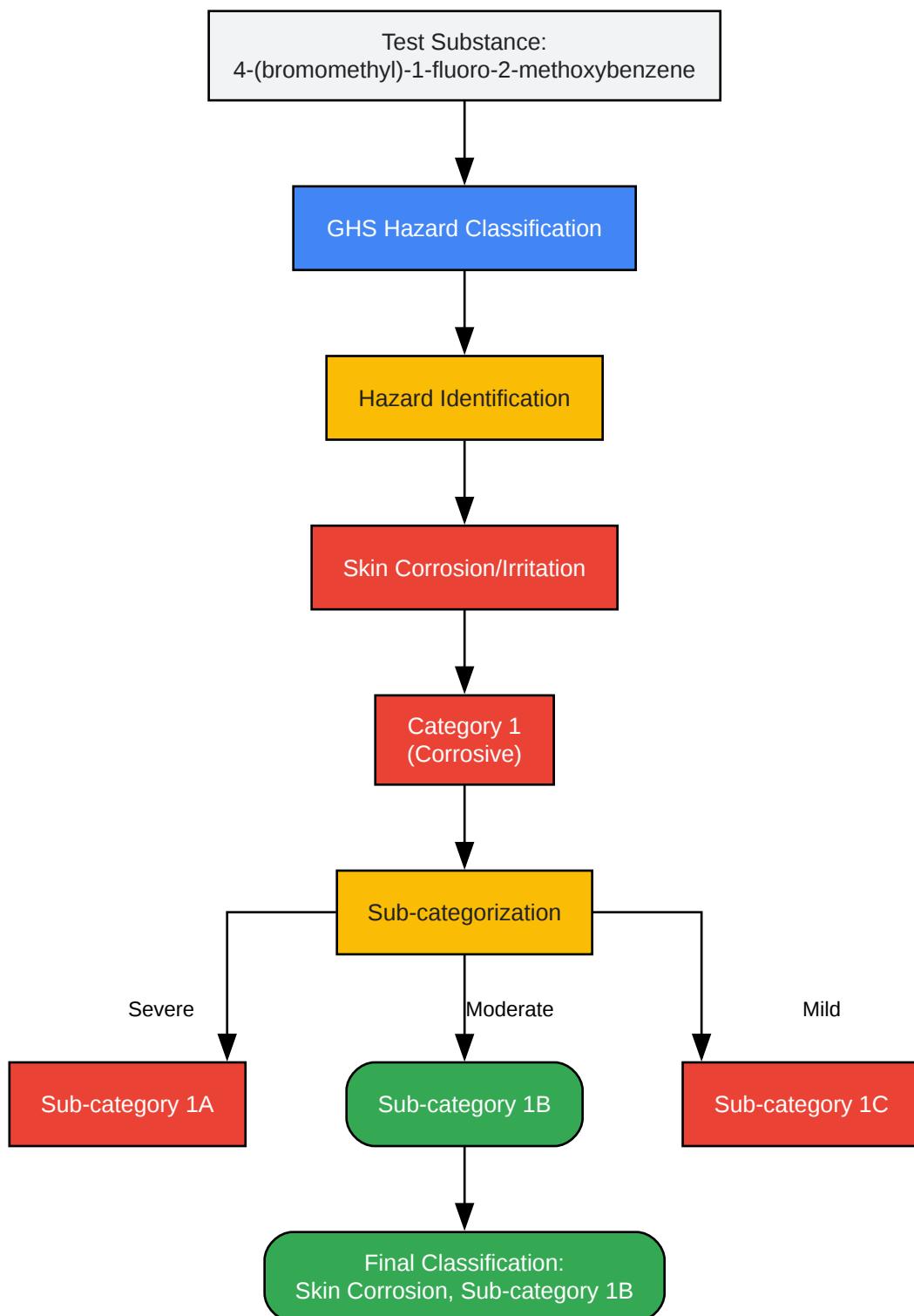
The following is a detailed description of the experimental protocol:

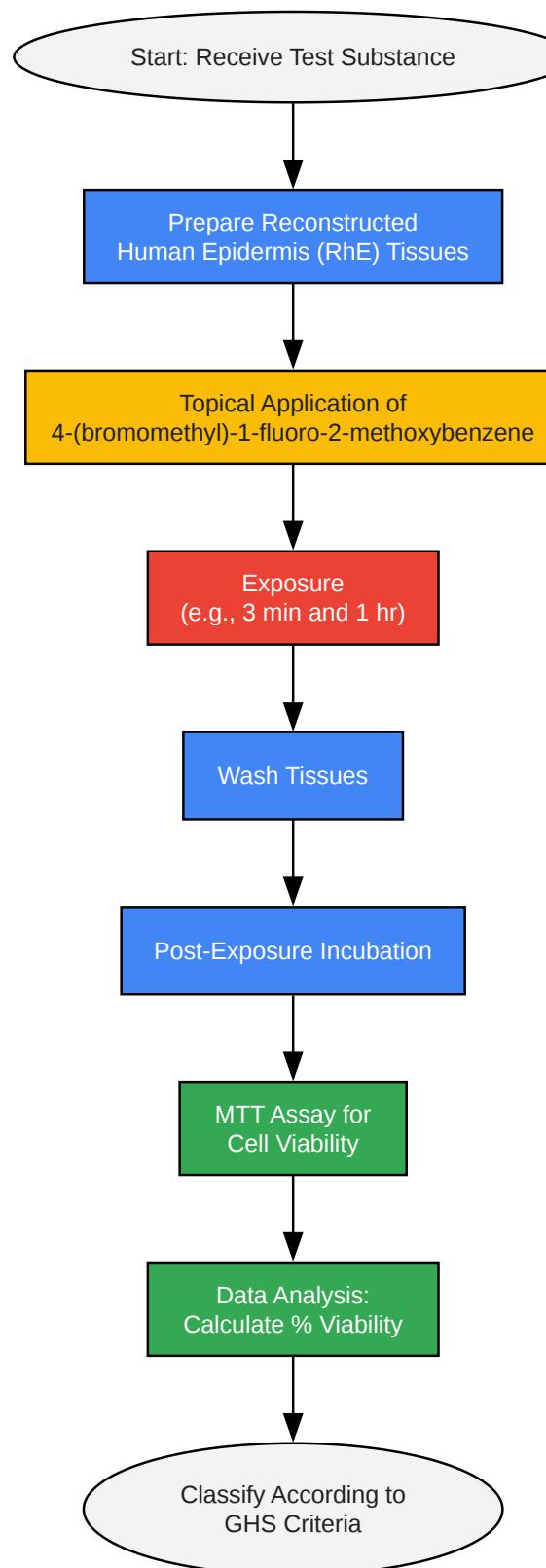
- **Test System:** The assay utilizes a three-dimensional Reconstructed Human Epidermis (RhE) model. This model consists of non-transformed, human-derived epidermal keratinocytes cultured to form a multi-layered, highly differentiated model of the human epidermis, complete with a functional stratum corneum.

- Procedure:
 - The test chemical is applied topically to the surface of the RhE tissue.
 - The exposure duration is a critical factor in sub-categorizing corrosive materials. For the initial assessment of corrosivity, a 3-minute and a 1-hour exposure time are typically used.
 - Following the exposure period, the test chemical is carefully washed from the tissue surface.
 - The tissues are then transferred to a fresh medium and incubated for a post-exposure period to allow for the expression of cytotoxic effects.
- Viability Assessment:
 - Cell viability is measured using a colorimetric assay, most commonly the MTT assay. In this assay, the yellow tetrazolium salt MTT is reduced to a blue formazan product by mitochondrial dehydrogenases in viable cells.
 - The amount of formazan produced is proportional to the number of viable cells. The formazan is extracted from the tissues, and the optical density is measured using a spectrophotometer.
 - The cell viability of the treated tissues is expressed as a percentage of the viability of negative control tissues (treated with a non-corrosive substance like sterile water or phosphate-buffered saline).
- Classification Criteria: The classification of the substance is based on the cell viability data at different exposure times. According to OECD TG 431, the criteria are as follows:
 - Corrosive Sub-category 1A: If the mean tissue viability after a 3-minute exposure is less than 50%.
 - Corrosive (Sub-categories 1B & 1C): If the mean tissue viability after a 3-minute exposure is greater than or equal to 50%, a second test is performed with a 1-hour exposure. If the viability after 1 hour is less than 15%, the substance is classified as corrosive.

- Non-corrosive: If the mean tissue viability after a 1-hour exposure is greater than or equal to 15%.

The classification of **4-(bromomethyl)-1-fluoro-2-methoxybenzene** as Sub-category 1B suggests that in an OECD 431 test, the substance likely resulted in cell viability of $\geq 50\%$ after a 3-minute exposure and $< 15\%$ after a 1-hour exposure.


Signaling Pathways and Biological Interactions


Currently, there is no specific information available in the public domain regarding the signaling pathways that are directly affected by **4-(bromomethyl)-1-fluoro-2-methoxybenzene**. As a corrosive substance, its primary mechanism of action at the cellular level is likely non-specific and involves the disruption of cell membranes, denaturation of proteins, and induction of necrosis and apoptosis in exposed tissues. For drug development professionals, it is important to consider that the reactivity of the bromomethyl group makes this compound a potential alkylating agent, which could lead to interactions with various biological macromolecules. However, without specific studies, any discussion of targeted signaling pathway disruption would be speculative.

Visualizations

GHS Classification Workflow for Skin Corrosivity

The following diagram illustrates the logical workflow for classifying a substance according to its skin corrosion potential based on the GHS framework.

[Click to download full resolution via product page](#)

- To cite this document: BenchChem. [Technical Guide: GHS Hazard Classification of 4-(bromomethyl)-1-fluoro-2-methoxybenzene]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b135417#ghs-hazard-classification-for-4-bromomethyl-1-fluoro-2-methoxybenzene>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com